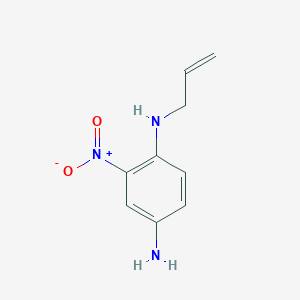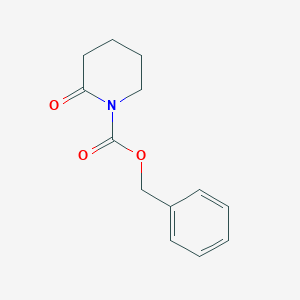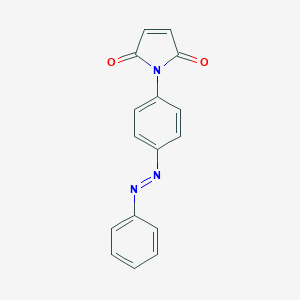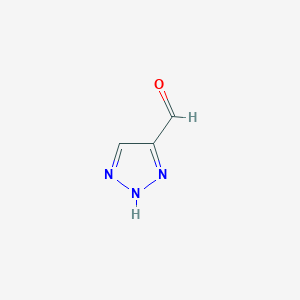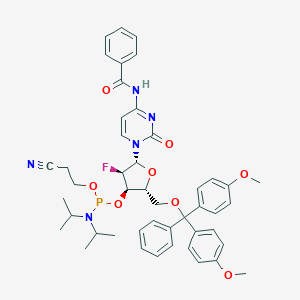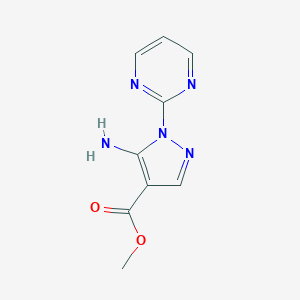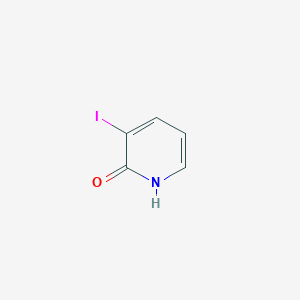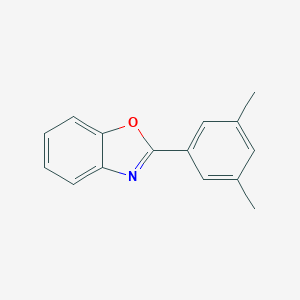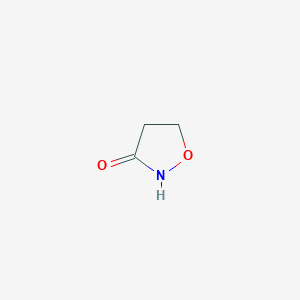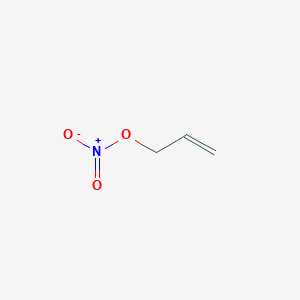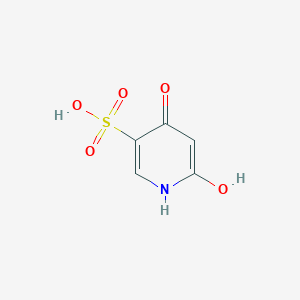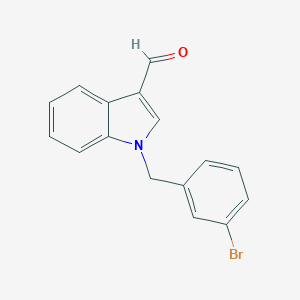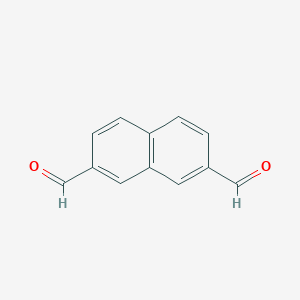
2,7-Naphthalenedicarboxaldehyde
Vue d'ensemble
Description
2,7-Naphthalenedicarboxaldehyde is a chemical compound that is used as a fluorescent derivatization agent for primary amines, amino acids, and small peptides . The reaction between the amino compounds and 2,7-Naphthalenedicarboxaldehyde results in highly fluorescent and stable derivative compounds .
Synthesis Analysis
The synthesis of 2,7-Naphthalenedicarboxaldehyde involves the use of a high-performance liquid chromatography (HPLC) fluorescence method for the quantitative analysis of urinary amino acids . The reaction temperature, reaction time, and other derivatization conditions were optimized, and the reaction was found to be completed in 5 min at 25 °C .Molecular Structure Analysis
The molecular structure of 2,7-Naphthalenedicarboxaldehyde is represented by the linear formula: C10H6(CHO)2 . It has a molecular weight of 184.19 .Chemical Reactions Analysis
2,7-Naphthalenedicarboxaldehyde reacts rapidly with glutathione and its precursor, gamma-glutamylcysteine, to form highly fluorescent derivatives under physiological conditions . This selective labeling chemistry enabled quantitative determination and histochemical localization of glutathione in neurobiological samples .Applications De Recherche Scientifique
Derivatization for Analysis
2,3-Naphthalenedicarboxaldehyde (NDA) is utilized for the derivatization of glutathione and its precursor, gamma-glutamylcysteine, forming highly fluorescent derivatives under physiological conditions. This unique reactivity of NDA facilitates the quantitative determination and histochemical localization of glutathione in neurobiological samples, with applications in imaging and analysis of cultured cells using fluorescence microscopy and capillary electrophoresis (Orwar et al., 1995).
Colorimetry
NDA serves as a color development reagent for histamine (HA) without needing a reductant. This property has been harnessed to develop a visual colorimetry method for HA on a silica-gel column cartridge. The method involves extraction, neutralization, and passage of NDA through the HA cartridge, resulting in a color change indicative of HA concentrations. This approach offers a simple and rapid means for HA detection (Oguri et al., 2006).
Chemical Properties Comparison
NDA's solution chemistry has been compared with that of orthophthalaldehyde (OPA), revealing differences in hydration and reactivity. Understanding these properties is crucial for the appropriate selection and application of these aldehydes in various analytical procedures (Salem & Zuman, 2006).
Synthesis of Naphthalene Derivatives
NDA has been employed in the synthesis of naphthalene derivatives. For instance, Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes has been developed, leveraging the advantages of cost-effective catalysts, broad substrate scope, and mild reaction conditions (Zhu et al., 2013).
HPLC Method Optimization
NDA has been used to optimize HPLC methods for quantifying histamine in biopharmaceuticals. The stability and precision of NDA-derivatized HPLC methods have proven superior compared to other methods, making it suitable for lot-release tests of biopharmaceuticals (Kim et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
naphthalene-2,7-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPGRORDDACGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448373 | |
| Record name | 2,7-Naphthalenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Naphthalenedicarboxaldehyde | |
CAS RN |
19800-49-8 | |
| Record name | 2,7-Naphthalenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthalenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]-](/img/structure/B181396.png)
